molecular formula C15H9F3S2 B14315685 5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene CAS No. 106936-15-6

5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene

Cat. No.: B14315685
CAS No.: 106936-15-6
M. Wt: 310.4 g/mol
InChI Key: WRQFKFBGLILEBH-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:

Industrial Production Methods

Industrial production methods for 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the phenyl ring less reactive towards electrophilic aromatic substitution.

    Oxidation: The bithiophene moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiophene rings.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene has several scientific research applications:

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is unique due to the combination of the trifluoromethyl group and the bithiophene structure. This combination imparts distinct electronic properties, making it highly valuable in materials science and pharmaceuticals.

Properties

CAS No.

106936-15-6

Molecular Formula

C15H9F3S2

Molecular Weight

310.4 g/mol

IUPAC Name

2-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C15H9F3S2/c16-15(17,18)11-4-1-3-10(9-11)12-6-7-14(20-12)13-5-2-8-19-13/h1-9H

InChI Key

WRQFKFBGLILEBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

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